molecular formula C10H7F2N3O2 B2865697 3-[4-(Difluoromethyl)triazol-2-yl]benzoic acid CAS No. 2248288-14-2

3-[4-(Difluoromethyl)triazol-2-yl]benzoic acid

Cat. No.: B2865697
CAS No.: 2248288-14-2
M. Wt: 239.182
InChI Key: KFYAGTZGTCOGCJ-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethyl)triazol-2-yl]benzoic acid is a chemical compound that features a triazole ring substituted with a difluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethyl)triazol-2-yl]benzoic acid typically involves the formation of the triazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with a difluoromethylated precursor can yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable technologies to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethyl)triazol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the benzoic acid moiety.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-[4-(Difluoromethyl)triazol-2-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethyl)triazol-2-yl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The triazole ring is known to interact with various biological pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound features a similar triazole ring but lacks the difluoromethyl group.

    2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another triazole derivative with different substituents.

Uniqueness

3-[4-(Difluoromethyl)triazol-2-yl]benzoic acid is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-[4-(difluoromethyl)triazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-9(12)8-5-13-15(14-8)7-3-1-2-6(4-7)10(16)17/h1-5,9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYAGTZGTCOGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=CC(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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